QX-314 is a membrane-impermeant lidocaine derivative that selectively blocks sodium channels on nociceptive neurons when delivered intracellularly via the TRPV1 channel, but is reportedly ineffective with extracellular application. When supplied in combination with 1 µM capsaicin, a TRPV1 receptor agonist, 5 mM QX-314 blocks 98% of sodium current in voltage-clamped nociceptive DRG neurons. QX-314 elicits a long-lasting decrease in the response to painful mechanical and thermal stimuli without imparting the motor deficits (e.g., numbness, paralysis) associated with many conventional local anesthetics. At concentrations ranging from 10-70 mM, peripheral application of QX-314 dose-dependently produces robust local anesthesia with slow onset in the guinea pig intradermal wheal assay, the mouse tail-flick test, and the mouse sciatic nerve blockade model. However, injection of 0.5-30 mM QX-314 in the lumbar intrathecal space produces neurotoxicity and death in mice.
N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride
CAS No.: 5369-03-9
Cat. No.: VC20739370
Molecular Formula: C16H27ClN2O
Molecular Weight: 298.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5369-03-9 |
---|---|
Molecular Formula | C16H27ClN2O |
Molecular Weight | 298.8 g/mol |
IUPAC Name | [2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;chloride |
Standard InChI | InChI=1S/C16H26N2O.ClH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H |
Standard InChI Key | LLPPOMUAOGMYQI-UHFFFAOYSA-N |
SMILES | CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Canonical SMILES | CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Appearance | Assay:≥98%A crystalline solid |
Chemical Properties and Structure
N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride is a quaternary derivative of lidocaine characterized by its positively charged quaternary nitrogen that renders it membrane impermeant under normal conditions. The compound possesses specific physicochemical properties that determine its pharmacological behavior and experimental utility.
Basic Chemical Information
The compound features a 2,6-dimethylphenyl group connected to a carbamoylmethyl moiety, which is further attached to a triethylammonium group. This structural arrangement contributes to its unique pharmacological profile and mechanism of action.
Property | Value |
---|---|
Chemical Name | N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride |
Common Name | QX-314 chloride |
CAS Number | 5369-03-9 |
Molecular Formula | C₁₆H₂₇ClN₂O |
Molecular Weight | 298.8 g/mol |
Physical State | Solid |
Purity (Commercial) | ≥99% |
The compound's chemical structure includes a 2,6-dimethylaniline group linked to a carbamoyl function, with a quaternary ammonium center that carries a permanent positive charge, making it highly hydrophilic and unable to passively cross cellular membranes .
Alternative Nomenclature
This compound is known by several synonyms in scientific literature, which may be encountered during research. These alternative names include Lidocaine N-ethyl chloride, Triethyl((2,6-xylylcarbamoyl)methyl)ammonium chloride, and 2-(2,6-dimethylphenylamino)-N,N,N-triethyl-2-oxoethanaminium chloride . The IUPAC name is [2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;chloride .
Mechanism of Action
The pharmacological action of N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride is primarily related to its interaction with voltage-gated sodium channels, which play crucial roles in neuronal excitability and action potential propagation.
Sodium Channel Blockade
This compound functions as a potent blocker of voltage-activated sodium channels, similar to lidocaine but with important differences in membrane permeability . The quaternary ammonium structure gives it a permanent positive charge, making it membrane-impermeant by passive diffusion . This characteristic prevents it from accessing the intracellular domain of voltage-gated sodium channels (VGSCs) when applied externally under normal conditions .
Intracellular Access Pathways
Despite its impermeability to cell membranes, research has revealed multiple pathways through which QX-314 can gain intracellular access:
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Through TRPV1 channels: When co-administered with capsaicin (a TRPV1 agonist), QX-314 can enter cells through the transient receptor potential vanilloid type 1 (TRPV1) channels . This mechanism has been exploited for selective inhibition of nociceptive neurons.
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Activity-dependent mechanisms: Studies have shown that QX-314 can inhibit evoked synaptic transmission in cranial primary afferents independently of TRPV1 expression, suggesting alternative pathways for cellular entry .
When applied intracellularly, either through direct injection or through TRPV1-mediated entry, QX-314 blocks sodium channels effectively. At concentrations of 5 mM, when supplied with 1 μM capsaicin, it can block up to 98% of sodium current in voltage-clamped nociceptive dorsal root ganglion (DRG) neurons.
Pharmacological Effects
The unique pharmacological profile of N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride has been extensively studied in various experimental models, revealing significant effects on neuronal excitability and pain transmission.
Anesthetic Properties
When delivered intracellularly to nociceptive neurons, QX-314 produces prolonged analgesia without the motor deficits typically associated with conventional local anesthetics. This selectivity makes it particularly valuable for pain research.
Peripheral application of QX-314 at concentrations ranging from 10-70 mM has been shown to produce dose-dependent local anesthesia in various animal models, including:
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Guinea pig intradermal wheal assay
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Mouse tail-flick test
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Mouse sciatic nerve blockade model
These effects typically have a slower onset compared to conventional local anesthetics but may demonstrate extended duration of action.
Neurophysiological Effects
Electrophysiological studies have provided detailed insights into how QX-314 affects neuronal transmission. When applied to brainstem slices containing the nucleus tractus solitarius (NTS), QX-314 produces distinctive effects on synaptic transmission:
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Progressive increase in the latency of evoked excitatory postsynaptic currents (EPSCs)
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Eventual failure of evoked release
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No significant effect on spontaneous release of glutamate
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No effect on postsynaptic action potentials generated by current injection
These observations indicate that QX-314 primarily affects action potential conduction in presynaptic afferents rather than neurotransmitter release mechanisms or postsynaptic excitability.
Synthesis and Preparation
Several methods have been developed for the synthesis of N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride, with improvements in efficiency and yield over time.
Synthetic Routes
A notable synthetic approach involves direct synthesis from nitrilotriacetic acid, as reported in the literature . This method represents an improvement over previous synthetic routes and has been used to develop several analogs of the compound. The specific details of this synthesis include:
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Starting from nitrilotriacetic acid
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Formation of the carbamoylmethyl intermediate
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Quaternization with ethyl groups to form the triethylammonium moiety
Commercial preparations of QX-314 chloride typically achieve a purity of ≥99% and are intended for laboratory research use only .
Research Applications
N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride has found numerous applications in neuroscience research, particularly in studies examining pain mechanisms and neuronal excitability.
Pain Research
The compound has been instrumental in investigating nociceptive mechanisms due to its unique properties. When co-administered with capsaicin, QX-314 selectively blocks sodium channels in TRPV1-expressing nociceptive neurons, providing a tool for selective pain inhibition . This approach has facilitated research into pain pathways by allowing selective silencing of nociceptive neurons while sparing motor function.
Electrophysiological Studies
QX-314 has been extensively used in patch-clamp electrophysiology to study synaptic transmission. Research has revealed that external application of QX-314 can inhibit evoked cranial primary afferent synaptic transmission in both TRPV1-positive and TRPV1-negative afferents . These findings have provided insights into mechanisms of action potential conduction and presynaptic modulation.
Specific experimental conditions used in electrophysiological studies include:
Parameter | Value |
---|---|
Recording pipette resistance | 2.5–4.0 MΩ for NTS, 3.5–5.0 MΩ for Vc |
Holding potential | -60 mV |
Sampling rate | 20 kHz |
Filter | 10 kHz |
GABA₁ antagonist | Gabazine (SR-95531; 3 μM) |
QX-314 concentration | Variable (typically 0.5-5 mM) |
These experimental parameters have been optimized to isolate and study the specific effects of QX-314 on neuronal transmission .
Comparison with Related Compounds
As a quaternary derivative of lidocaine, N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride shares some properties with traditional local anesthetics but also exhibits important differences.
Comparison with Lidocaine
While lidocaine is a lipophilic local anesthetic that indiscriminately inhibits neuronal excitability by disrupting action potential generation, QX-314 contains a positively charged amino group that makes it membrane impermeant by passive diffusion . This key difference results in distinct pharmacological profiles:
Property | Lidocaine | QX-314 |
---|---|---|
Membrane permeability | High (lipophilic) | Low (hydrophilic) |
Mode of action | Blocks sodium channels from both sides of membrane | Primarily effective when present intracellularly |
Selectivity | Affects all neurons | Can be selective for TRPV1-expressing neurons when co-administered with capsaicin |
Duration of action | Moderate | Potentially longer-lasting |
Effect on motor function | Blocks both sensory and motor function | Can selectively block sensory function under certain conditions |
This comparison highlights the pharmacological advantages that QX-314 can offer in specific research contexts, particularly when selective inhibition of nociceptive neurons is desired.
Toxicity and Limitations
Despite its research utility, N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride presents certain toxicity concerns and limitations that must be considered in experimental design.
Neurotoxicity
High concentrations of QX-314 have been associated with significant neurotoxicity. Specifically, injection of 0.5-30 mM QX-314 in the lumbar intrathecal space has been reported to produce neurotoxicity and death in mice. This observation underscores the importance of careful dose selection in experimental contexts and limits potential clinical applications.
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